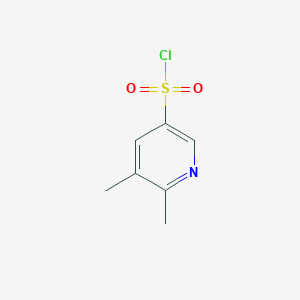

5,6-Dimethylpyridine-3-sulfonyl chloride

Description

Academic Significance of Pyridine-Substituted Sulfonyl Moieties

The pyridine (B92270) sulfonyl group is a privileged structural motif in medicinal chemistry and chemical biology. Its presence in a molecule can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability. The sulfonyl group acts as a strong hydrogen bond acceptor, allowing for critical interactions with biological targets like enzymes and receptors.

The primary utility of pyridine sulfonyl chlorides is in the synthesis of sulfonamides through reaction with primary or secondary amines. Pyridine-containing sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antidiabetic, anticancer, and antiviral properties. bldpharm.com The reactivity of the sulfonyl chloride group provides a reliable method for creating libraries of diverse sulfonamide derivatives for drug discovery and lead optimization. chemicalbook.com Furthermore, these intermediates are not limited to sulfonamide formation; they can react with other nucleophiles to form sulfonate esters and other sulfur-containing linkages, further expanding their synthetic utility. chembuyersguide.com

Structural Overview of the Dimethylpyridine Nucleus in Chemical Research

Dimethylpyridines, commonly known as lutidines, are derivatives of pyridine featuring two methyl group substituents on the aromatic ring. google.com The position and number of these methyl groups significantly impact the molecule's steric and electronic properties. bldpharm.com The methyl groups are electron-donating, which increases the basicity of the pyridine nitrogen compared to the parent pyridine.

However, when methyl groups are positioned adjacent to the nitrogen atom (e.g., in 2,6-lutidine), they create significant steric hindrance. This steric crowding around the nitrogen atom diminishes its nucleophilicity while retaining its basic character. This unique combination of properties makes sterically hindered lutidines valuable as non-nucleophilic bases in organic synthesis, where they can scavenge protons generated in a reaction without interfering with electrophilic centers. In the case of 5,6-dimethylpyridine, the methyl groups are adjacent to each other but not symmetrically flanking the nitrogen, influencing the reactivity of the adjacent positions on the ring through both steric and electronic effects.

Research Scope and Potential Applications of 5,6-Dimethylpyridine-3-sulfonyl chloride as a Synthetic Intermediate

While many pyridine sulfonyl chloride derivatives are well-documented, this compound is a more specialized reagent that has been identified as a key intermediate in the synthesis of advanced pharmaceutical candidates. Its primary documented application is in the creation of novel sulfonamide derivatives designed to act as modulators for specific biological targets.

Recent patent literature highlights the crucial role of this compound in the synthesis of aryl- and heteroaryl-sulfonamide derivatives that function as C-C chemokine receptor type 8 (CCR8) modulators. These modulators are under investigation for their therapeutic potential in various diseases, including cancer.

The synthesis of this specific intermediate has been described in a multi-step sequence, demonstrating its value in targeted drug discovery programs. The process involves:

Formation of a Thioether Intermediate : The synthesis begins with a palladium-catalyzed coupling reaction between 5-bromo-2,3-dimethylpyridine (B1280628) and benzyl (B1604629) mercaptan. This step introduces the sulfur atom at the 3-position of the dimethylpyridine ring, yielding 5-(benzylthio)-2,3-dimethylpyridine.

Oxidative Chlorination : The resulting benzylthioether intermediate is then subjected to oxidative chlorination. This transformation is achieved using N-Chlorosuccinimide (NCS) in the presence of aqueous hydrochloric acid in an acetonitrile (B52724) solvent. This step cleaves the benzyl-sulfur bond and oxidizes the sulfur to the sulfonyl chloride, yielding the final product, this compound.

Once synthesized, this sulfonyl chloride serves as a reactive handle to be coupled with various amine-containing fragments to produce the desired sulfonamide-based CCR8 modulators. This application underscores the importance of this compound as a bespoke building block, enabling the construction of complex and highly functionalized molecules for cutting-edge pharmaceutical research.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 1781875-71-5 |

| Molecular Formula | C₇H₈ClNO₂S |

| Molecular Weight | 205.66 g/mol |

Data sourced from available chemical supplier information.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethylpyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-5-3-7(12(8,10)11)4-9-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKFHTRGPXTRGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5,6 Dimethylpyridine 3 Sulfonyl Chloride and Analogous Pyridine Sulfonyl Chlorides

Evolution of Synthetic Routes to Aryl and Heteroaryl Sulfonyl Chlorides

The journey to synthesize sulfonyl chlorides has been marked by significant advancements aimed at improving yield, safety, and substrate scope. Initial methods often required severe reaction conditions and utilized hazardous reagents. Modern advancements have introduced milder oxidants, aqueous reaction media, and catalytic systems that offer greater functional group tolerance and operational simplicity.

One of the most traditional and direct methods for preparing sulfonyl chlorides is the chlorination of the corresponding sulfonic acids or their salts. researchgate.net This approach typically employs strong chlorinating agents such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or chlorosulfonic acid (ClSO₃H). pageplace.dewikipedia.org

A representative procedure involves heating the sulfonic acid with an excess of a chlorinating agent, often in the presence of a solvent or co-reagent like phosphorus oxychloride (POCl₃). For instance, pyridine-3-sulfonyl chloride can be synthesized by refluxing pyridine-3-sulfonic acid with phosphorus pentachloride and phosphorus oxychloride for several hours. chemicalbook.com After the reaction is complete, the mixture is carefully worked up, often by pouring it onto ice, to hydrolyze excess reagents and isolate the desired sulfonyl chloride. chemicalbook.com While effective, these methods can suffer from drawbacks such as the use of corrosive and hazardous reagents and the generation of significant chemical waste. patsnap.com

Table 1: Classical Chlorosulfonation of Pyridine-3-sulfonic Acid

| Reactants | Reagents | Conditions | Yield | Reference |

|---|

To circumvent the often harsh conditions of classical chlorosulfonation, methods starting from more reduced sulfur precursors like thiols and disulfides have been developed. These oxidative chlorosulfonation reactions offer an alternative pathway that can be performed under milder conditions. researchgate.netnih.gov The general strategy involves the simultaneous oxidation of the sulfur center and introduction of a chlorine atom.

Sodium chlorite (B76162) (NaClO₂) has emerged as a safe, convenient, and environmentally benign reagent for the oxidative chlorosulfonation of various sulfur-containing substrates, including thiols and disulfides. organic-chemistry.org This method avoids the use of gaseous chlorine or other highly corrosive reagents. The reaction typically proceeds in an aqueous acidic medium, where NaClO₂ acts as the oxidant and a chloride source (like HCl) is present. This approach has been successfully applied to the synthesis of a diverse range of sulfonyl chlorides in high yields. organic-chemistry.org

A particularly "green" and efficient method for the oxyhalogenation of thiols and disulfides utilizes Oxone (potassium peroxymonosulfate) in combination with a halide salt, such as potassium chloride (KCl), in water. rsc.orgrsc.org This system provides a simple and rapid route to sulfonyl chlorides at room temperature. The reaction is believed to proceed through the in-situ generation of a potent oxidizing agent, hypohalous acid, from the reaction of Oxone with the halide salt. rsc.org This intermediate then rapidly oxidizes the thiol or disulfide to the corresponding sulfonyl chloride. The use of water as the solvent and the high efficiency of the reaction make it an attractive alternative to traditional methods. rsc.orgrsc.org

Table 2: Oxone-KCl Mediated Synthesis of Sulfonyl Chlorides from Disulfides

| Substrate (Disulfide) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Diphenyl disulfide | 10 min | 98% | rsc.org |

| Bis(4-chlorophenyl) disulfide | 15 min | 96% | rsc.org |

| Bis(4-methylphenyl) disulfide | 15 min | 95% | rsc.org |

The conversion of aromatic and heteroaromatic amines into sulfonyl chlorides via diazonium salt intermediates is a powerful and widely used synthetic strategy. acs.org This transformation, a variation of the Sandmeyer reaction, is particularly valuable for introducing the sulfonyl chloride group into positions that are not easily accessible through direct sulfonation. nih.gov

The synthesis of pyridine (B92270) sulfonyl chlorides from the corresponding aminopyridines is a well-established process. acs.orggoogle.com The methodology involves two key steps: the diazotization of the aminopyridine to form a diazonium salt, followed by a reaction with sulfur dioxide in the presence of a copper catalyst.

In a typical procedure, the aminopyridine is treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂), in a strong acid like hydrochloric acid at low temperatures (0-5 °C) to generate the pyridinediazonium salt in situ. acs.orggoogle.com In some variations, the diazonium salt is isolated as a more stable fluoroborate salt before proceeding to the next step. google.com

The subsequent reaction, often called a sulfonyl-Sandmeyer or Meerwein reaction, involves treating the diazonium salt solution with sulfur dioxide (SO₂) and a copper(I) or copper(II) chloride catalyst. acs.orgnih.govgoogle.com The sulfur dioxide can be bubbled as a gas, used as a solution in a solvent like acetic acid, or generated in situ. acs.org A modern adaptation involves reacting the diazonium salt with a thionyl chloride solution containing a catalytic amount of cuprous chloride, which provides both the SO₂ source and the chloride. chemicalbook.compatsnap.comgoogle.com This method has been shown to produce pyridine-3-sulfonyl chloride from 3-aminopyridine (B143674) in excellent yields. google.com

Table 3: Synthesis of Pyridine-3-sulfonyl chloride from 3-Aminopyridine via Diazotization

| Diazotization Reagents | Sulfonyl Chlorination Reagents | Catalyst | Yield | Reference |

|---|---|---|---|---|

| NaNO₂, HBF₄ | Thionyl chloride | CuCl | 90.7% | google.com |

Diazotization-Based Sulfonyl Chlorination Approaches

Green Chemistry Principles in the Synthesis of Sulfonyl Chlorides

The integration of green chemistry principles into the synthesis of sulfonyl chlorides is pivotal for developing sustainable and environmentally responsible chemical processes. Key areas of focus include the use of metal-free protocols, sustainable solvents, and strategies that maximize atom economy.

Development of Environmentally Benign and Metal-Free Protocols

A significant advancement in the synthesis of pyridine sulfonyl chloride derivatives is the move towards transition-metal-free protocols. These methods avoid the use of potentially toxic and costly metal catalysts, thereby reducing environmental impact and simplifying product purification. For instance, a novel transition-metal-free amination of pyridine-2-sulfonyl chloride using magnesium amides has been reported. nih.govresearchgate.net While this applies to a downstream reaction of the sulfonyl chloride, the principle of avoiding transition metals is a key driver in developing greener synthetic routes. One-pot syntheses that utilize metal-free catalysts, such as sodium dichloroisocyanurate (NaDCC), have also been developed for related sulfonamide compounds, highlighting a trend towards more benign methodologies. mdpi.com

Utilization of Sustainable Solvent Systems, Including Water

The replacement of volatile and often toxic organic solvents with sustainable alternatives is a cornerstone of green chemistry. Water is an ideal solvent due to its non-flammability, non-toxicity, and abundance. rsc.org Environmentally friendly methods for synthesizing sulfonyl chlorides in sustainable solvents have been developed. google.com

Specifically, an aqueous process for the preparation of aryl sulfonyl chlorides has been shown to be successful for a wide range of substrates. acs.org In this method, the low solubility of the sulfonyl chloride products in water protects them from hydrolysis and allows for their direct precipitation from the reaction mixture in high yield and purity. acs.org This approach is not only safer and more robust but also offers significant environmental benefits and scalability. acs.org The oxyhalogenation of thiols and disulfides to produce sulfonyl chlorides has also been efficiently carried out in water, further demonstrating the viability of aqueous systems for these transformations. rsc.org

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed to measure the efficiency of a chemical reaction, is central to green synthesis. jk-sci.comrsc.org It emphasizes the maximization of atoms from the reactants that are incorporated into the final desired product, thus minimizing waste. jk-sci.com Reactions with high atom economy, such as addition reactions, are inherently more efficient and environmentally friendly. rsc.org

In the context of sulfonyl chloride synthesis, applying atom economy principles involves choosing reaction pathways that avoid the use of stoichiometric reagents that end up as byproducts. Traditional methods often generate significant waste, such as phosphine (B1218219) oxide in the Wittig reaction, which can have a molecular weight several times that of the desired product. rsc.org By contrast, modern approaches aim to design syntheses where the majority of the atomic mass of the reactants is transferred to the product, a key goal in the sustainable production of compounds like 5,6-Dimethylpyridine-3-sulfonyl chloride.

Derivatization from Sulfonamides for Sulfonyl Chloride Formation

An innovative and highly selective method for generating sulfonyl chlorides involves the derivatization of primary sulfonamides. This approach provides a valuable alternative to traditional methods, especially for complex molecules.

Pyrylium (B1242799) Salt-Enabled Conversion from Primary Sulfonamides

A notable breakthrough is the use of a pyrylium salt, Pyry-BF4, to facilitate the conversion of primary sulfonamides into sulfonyl chlorides. nih.govnih.govresearchgate.netresearchgate.netdntb.gov.ua This method is simple, practical, and robust, capitalizing on the ability of the pyrylium salt to activate the otherwise poorly nucleophilic NH2 group of the sulfonamide. nih.gov

The reaction proceeds under mild conditions and demonstrates high chemoselectivity, allowing for the late-stage functionalization of densely functionalized molecules without affecting other sensitive groups. nih.govresearchgate.net In this process, Pyry-BF4 is used as an activating agent in combination with a simple and inexpensive chloride source like magnesium chloride (MgCl2). nih.gov This protocol enables the synthesis of a variety of complex sulfonamides, sulfonates, and other sulfur-containing compounds from readily available primary sulfonamides. nih.govresearchgate.net

| Feature | Description | Reference |

|---|---|---|

| Activating Reagent | Pyrylium salt (Pyry-BF4) | nih.gov |

| Chloride Source | Magnesium chloride (MgCl2) | nih.gov |

| Substrate | Primary sulfonamides | nih.gov |

| Reaction Conditions | Mild, high chemoselectivity | researchgate.net |

| Key Advantage | Enables late-stage functionalization of complex molecules | nih.gov |

Analogous Synthetic Considerations for Dimethylpyridine Derivatives

The synthesis of dimethylpyridine derivatives, such as this compound, requires specific considerations. For instance, the synthesis of 3-cyano-4,6-dimethylpyridine-2-sulfonyl chlorides has been achieved through the oxidative chlorination of the corresponding 3-cyanopyridine-2(1H)-thiones. osi.lv However, it was noted that 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride can be unstable and eliminate a molecule of SO2 during its isolation. osi.lv This highlights the need for careful handling and potentially in-situ use of such derivatives. The crude sulfonyl chloride can be effectively reacted with amines in an aqueous medium to form N-substituted sulfonylamides, demonstrating a practical application despite the stability challenges. osi.lv

Mechanistic Investigations and Reactivity Profiles of 5,6 Dimethylpyridine 3 Sulfonyl Chloride

Nucleophilic Acyl Substitution at the Sulfonyl Center

The central reaction pathway for 5,6-Dimethylpyridine-3-sulfonyl chloride is nucleophilic substitution at the sulfonyl sulfur. This process, while often referred to as nucleophilic acyl substitution, differs from the substitution at a carbonyl carbon. The mechanism typically proceeds via a concerted (SN2-like) pathway or a stepwise addition-elimination sequence involving a transient, high-energy trigonal bipyramidal intermediate. The specific pathway can be influenced by the nucleophile, solvent, and reaction conditions.

The reaction of this compound with primary and secondary amines is a cornerstone of its chemistry, yielding the corresponding N-substituted sulfonamides. This transformation is a widely used method for synthesizing sulfonamides, a class of compounds with significant applications in medicinal chemistry. rsc.orglibretexts.org The general reaction involves the attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the expulsion of a chloride ion and deprotonation to yield the neutral sulfonamide. rsc.org

The proposed mechanism begins with the nucleophilic attack of the amine on the sulfur center, forming a trigonal bipyramidal intermediate. The subsequent collapse of this intermediate expels the chloride leaving group. A base, often an excess of the reacting amine or a non-nucleophilic base like pyridine (B92270), is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction. cbijournal.com Primary amines are generally observed to react more rapidly than secondary amines, a difference attributed to greater steric hindrance around the nitrogen atom of secondary amines. rsc.org

Kinetic studies on the solvolysis and aminolysis of various arenesulfonyl chlorides suggest that the reaction proceeds through a mechanism that is largely SN2-like. rsc.orgmdpi.com In this model, the rate-determining step is the initial nucleophilic attack of the amine on the sulfur atom. Bond formation between the nucleophile (nitrogen) and the electrophile (sulfur) occurs concurrently with the breaking of the sulfur-chlorine bond, all proceeding through a single transition state. For some highly reactive nucleophiles or specific solvent systems, a stepwise addition-elimination mechanism involving a distinct intermediate may be operative, but for most amine reactions, the concerted SN2 pathway is the accepted model. mdpi.com

General Base Assistance: The synthesis of sulfonamides from sulfonyl chlorides and amines is almost always conducted in the presence of a base. rsc.orgcbijournal.com The base plays a crucial role in facilitating the reaction. In a mechanism involving general base assistance, a base (B:) can deprotonate the nucleophilic amine as it attacks the sulfonyl center, increasing its nucleophilicity and stabilizing the positive charge that develops on the nitrogen atom in the transition state. Alternatively, the base serves to scavenge the proton from the nitrogen atom of the tetrahedral intermediate, preventing the protonation of the starting amine and thereby maintaining its availability for reaction. Pyridine is a commonly used base and solvent for these reactions. cbijournal.com

Hydrophobic Interactions: While hydrophobic interactions are a primary driving force in many biological and chemical processes in aqueous media, their role in the typical synthesis of sulfonamides from this compound in organic solvents is not considered a dominant factor. The reaction mechanism is primarily governed by electronic effects, nucleophilicity, and steric hindrance.

This compound undergoes hydrolysis in the presence of water to form the corresponding 5,6-dimethylpyridine-3-sulfonic acid. Kinetic studies of the hydrolysis of various aromatic sulfonyl chlorides in water are consistent with an SN2 mechanism, where water acts as the nucleophile. rsc.orgosti.gov The reaction rate is influenced by the substituents on the aromatic ring.

The formation of sulfene (B1252967) intermediates (R-CH=SO₂) via an E2 elimination mechanism is a known pathway for the hydrolysis of certain alkylsulfonyl chlorides that possess an α-hydrogen, particularly in the presence of a base. However, for aromatic sulfonyl chlorides such as this compound, this pathway is not operative as there are no α-hydrogens on the pyridine ring adjacent to the sulfonyl group. Therefore, hydrolysis is expected to proceed exclusively through direct nucleophilic substitution at the sulfur center.

The high reactivity of the sulfonyl chloride moiety extends to a variety of other nucleophiles beyond amines and water. These reactions also proceed via a nucleophilic substitution mechanism, broadening the synthetic utility of this compound.

Alcohols: In a reaction known as alcoholysis, alcohols react with this compound, typically in the presence of a base like pyridine, to form sulfonate esters.

Thiols: Similarly, thiols (mercaptans) react as nucleophiles to displace the chloride and form thiosulfonate esters.

The general reactivity pattern with different nucleophiles is summarized in the table below.

| Nucleophile (Nu-H) | Nucleophile Class | Product Structure | Product Class |

| R-NH₂ | Primary Amine | N-Alkyl-5,6-dimethylpyridine-3-sulfonamide | |

| R₂NH | Secondary Amine | N,N-Dialkyl-5,6-dimethylpyridine-3-sulfonamide | |

| R-OH | Alcohol | Alkyl 5,6-dimethylpyridine-3-sulfonate | |

| R-SH | Thiol | S-Alkyl 5,6-dimethylpyridine-3-thiosulfonate | |

| H₂O | Water | 5,6-Dimethylpyridine-3-sulfonic acid |

Reaction Mechanisms with Primary and Secondary Amines Leading to Sulfonamides

Transition-Metal-Catalyzed Transformations Involving Sulfonyl Chlorides

Aromatic sulfonyl chlorides are increasingly utilized as versatile coupling partners in transition-metal-catalyzed reactions. epfl.ch These transformations often leverage the sulfonyl chloride group not just for forming sulfonamides or esters, but as a leaving group in carbon-carbon or carbon-heteroatom bond-forming reactions.

For a substrate like this compound, several types of transition-metal-catalyzed transformations are conceivable:

Desulfinative Cross-Coupling: Palladium or nickel catalysts can facilitate the cross-coupling of aromatic sulfonyl chlorides with various partners, such as boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or terminal alkynes (Sonogashira coupling). epfl.chresearchgate.net In these reactions, the -SO₂Cl group is ultimately replaced by the incoming nucleophilic partner, with the extrusion of sulfur dioxide (SO₂). This makes sulfonyl chlorides valuable alternatives to aryl halides or triflates in cross-coupling chemistry.

Heck-Type Reactions: Arenesulfonyl chlorides can participate in Mizoroki-Heck reactions with alkenes, catalyzed by palladium or rhodium complexes, to form arylated alkenes. epfl.ch

Directed C-H Functionalization: The pyridine nitrogen atom within the this compound molecule can act as a directing group in transition-metal-catalyzed C-H activation reactions. This could potentially enable the functionalization of the C-2 or C-4 positions of the pyridine ring, offering pathways to more complex substituted pyridine derivatives.

While specific examples employing this compound are not prevalent in the literature, the reactivity of related pyridine sulfonyl chlorides and arenesulfonyl chlorides strongly suggests its potential as a substrate in modern catalytic transformations. epfl.chtcichemicals.com

Photochemical and Radical-Mediated Reactivity

The electronic properties of sulfonyl-containing compounds also render them susceptible to photochemical activation, often leading to radical-mediated transformations.

The photoactivation of electron-donor–acceptor (EDA) complexes has become a valuable strategy for generating radical species under mild conditions. nih.gov An EDA complex can form between an electron-rich donor molecule and an electron-poor acceptor molecule. Upon irradiation with visible light, an electron can be transferred from the donor to the acceptor, generating a radical ion pair that can initiate further chemical reactions. rsc.org

Aryl sulfonyl compounds, due to their electron-withdrawing nature, can potentially act as the acceptor component in an EDA complex. nih.gov For example, strategies have been developed where aryl sulfonium (B1226848) salts, which are structurally related to sulfonyl chlorides in their electron-deficient character, serve as acceptors in EDA complexes. nih.gov This "sulfonium tag" approach allows for the generation of a wide range of radicals from substrates that might not otherwise be suitable for EDA complexation. nih.gov In a similar vein, this compound could potentially form an EDA complex with a suitable electron donor. Photoexcitation of this complex could lead to the formation of a pyridyl radical via cleavage of the carbon-sulfur or sulfur-chlorine bond, enabling subsequent radical-mediated transformations and C-C bond formation. rsc.org

Strategic Derivatization and Functionalization of 5,6 Dimethylpyridine 3 Sulfonyl Chloride

Synthesis of Diverse Sulfonyl Derivatives

Formation of Sulfonyl Fluorides and Sulfides

The conversion of sulfonyl chlorides to other sulfur-containing functional groups is a fundamental transformation in organic synthesis.

Sulfonyl Fluorides: The synthesis of sulfonyl fluorides from their corresponding sulfonyl chlorides is a common and efficient process. A widely used method involves a halogen exchange reaction, often employing a fluoride (B91410) salt as the fluorine source.

A general reaction for the formation of a sulfonyl fluoride from a sulfonyl chloride is presented in the table below.

| Reactant | Reagent | Product | General Conditions |

|---|---|---|---|

| Ar-SO₂Cl | KF, KHF₂, or other fluoride source | Ar-SO₂F | Often in a suitable solvent, sometimes with a phase-transfer catalyst. |

Sulfides: The transformation of sulfonyl chlorides into sulfides is a reductive process that can be achieved through various synthetic routes. One common approach involves the reduction of the sulfonyl chloride to a thiol or a disulfide, which can then be alkylated to form the desired sulfide. Alternatively, transition metal-catalyzed cross-coupling reactions have been developed for the direct conversion of sulfonyl chlorides to sulfides. For instance, a copper-catalyzed coupling of a sulfonyl chloride with an aryl boronic acid in the presence of a phosphine (B1218219) ligand can yield a diaryl sulfide.

A representative reaction for the synthesis of diaryl sulfides from sulfonyl chlorides is outlined below.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

|---|---|---|---|

| Ar-SO₂Cl | Ar'-B(OH)₂ | CuI, PPh₃, Base | Ar-S-Ar' |

Integration into Complex Heterocyclic Architectures

Pyridine-based sulfonyl chlorides are valuable building blocks for the synthesis of more complex heterocyclic systems due to the reactive sulfonyl chloride moiety. This group can readily react with nucleophiles to form sulfonamides, which can then participate in subsequent cyclization reactions.

For example, the reaction of a pyridine (B92270) sulfonyl chloride with a primary amine yields a sulfonamide. This intermediate can be further elaborated to construct fused heterocyclic rings. A notable example is the synthesis of bldpharm.comrsc.orgresearchgate.nettriazolo[4,3-a]pyridine derivatives. While specific examples starting from 5,6-Dimethylpyridine-3-sulfonyl chloride are not documented, the general synthetic strategy involves the reaction of a pyridine sulfonyl chloride with an appropriate hydrazine (B178648) derivative, followed by cyclization to form the fused triazole ring system.

The synthesis of such complex heterocyclic structures often involves multiple steps and can be influenced by the nature and position of substituents on the pyridine ring.

Computational and Theoretical Studies on this compound Remain Largely Unexplored in Publicly Available Research

Despite a thorough search of scientific literature and chemical databases, detailed computational and theoretical studies specifically focusing on the compound this compound are not available in publicly accessible research. Consequently, a comprehensive article structured around advanced computational chemistry investigations for this specific molecule cannot be compiled at this time.

The requested outline, which includes in-depth analyses such as Density Functional Theory (DFT) investigations, Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP) mapping, and reaction mechanism elucidation, requires specific data from dedicated research projects. Such studies appear not to have been published for this compound.

While general computational methods are widely applied to various pyridine and sulfonyl chloride derivatives, the specific electronic and structural properties dictated by the 5,6-dimethyl substitution pattern on the pyridine ring in conjunction with the 3-sulfonyl chloride group have not been the subject of published theoretical investigations. General principles of computational chemistry suggest that the methyl groups would act as electron-donating groups, influencing the electron density on the pyridine ring and potentially affecting the reactivity of the sulfonyl chloride moiety. However, without specific calculations, any discussion of molecular geometry, electronic structure, or reactivity sites would be purely speculative.

Researchers seeking to understand the computational profile of this compound would likely need to perform novel theoretical studies. Such an undertaking would involve using quantum mechanical methods to model the molecule and calculate the properties outlined in the proposed article structure.

Computational Chemistry and Theoretical Studies on 5,6 Dimethylpyridine 3 Sulfonyl Chloride

Advanced Quantum Mechanical Approaches

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

NBO analysis of related pyridine (B92270) derivatives reveals significant delocalization of electron density from the nitrogen lone pair and the π-orbitals of the aromatic ring. rsc.orgrsc.org The presence of two electron-donating methyl groups at the 5 and 6 positions would be expected to increase the electron density within the pyridine ring through positive hyperconjugation and inductive effects. This enhanced electron density would likely lead to stronger donor-acceptor interactions between the filled π-orbitals of the ring (donors) and the antibonding σ* orbitals of the C-S and S-Cl bonds (acceptors).

Conversely, the sulfonyl chloride group is a strong electron-withdrawing group. This property arises from the high electronegativity of the oxygen and chlorine atoms, as well as the potential for d-orbital participation by the sulfur atom. NBO analysis would likely show significant electron delocalization from the pyridine ring's π-system into the antibonding orbitals of the S=O and S-Cl bonds. This withdrawal of electron density would have a stabilizing effect on the molecule but would also decrease the electron density of the pyridine ring compared to unsubstituted lutidine.

A hypothetical NBO analysis would likely highlight the following key interactions, which are presented in the interactive table below. The stabilization energies (E(2)) are illustrative and based on typical values for such interactions in similar molecules.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C1-C2) | σ(S-Cl) | ~2-5 | π → σ |

| π(C3-C4) | σ(S=O) | ~3-6 | π → σ |

| LP(N) | π(C1-C6) | ~40-60 | Lone Pair → π |

| σ(C5-H) | π(C4-C5) | ~1-3 | σ → π (Hyperconjugation) |

| σ(C6-H) | π(C1-C6) | ~1-3 | σ → π (Hyperconjugation) |

Studies of Aromaticity and Electronic Delocalization in the Pyridine Ring

The aromaticity of the pyridine ring in this compound is a key determinant of its chemical properties. Pyridine itself is an aromatic compound, fulfilling Hückel's rule with a planar, cyclic, and fully conjugated system of 6 π-electrons. numberanalytics.com The nitrogen atom contributes one electron to the aromatic π-system. numberanalytics.com However, the electronegativity of the nitrogen atom leads to an uneven distribution of electron density within the ring, impacting its aromatic character compared to benzene (B151609). rsc.orgnumberanalytics.com

The introduction of substituents further modulates this aromaticity. The two methyl groups at the 5 and 6 positions are electron-donating and would be expected to enhance the electron delocalization within the π-system, thereby potentially increasing the aromatic character of the ring relative to unsubstituted pyridine. In contrast, the powerful electron-withdrawing sulfonyl chloride group at the 3-position would significantly decrease the electron density of the ring, likely leading to a reduction in its aromaticity. gcwgandhinagar.com

Several computational indices are used to quantify aromaticity. While specific calculations for this compound are not available, we can predict the trends based on studies of other substituted pyridines.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization around the ring. A value of 1 indicates a fully aromatic system, while a value of 0 indicates a non-aromatic system. Due to the opposing effects of the methyl and sulfonyl chloride groups, the HOMA value for this compound is expected to be lower than that of benzene but potentially comparable to or slightly lower than that of pyridine.

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A more negative NICS value indicates a stronger diatropic ring current and thus a higher degree of aromaticity. The electron-withdrawing sulfonyl chloride group would likely lead to a less negative NICS(1)zz value compared to pyridine or lutidine.

Para-Delocalization Index (PDI): This index quantifies the electron sharing between para-related atoms. For a six-membered ring, a higher PDI value suggests greater electron delocalization and aromaticity.

The interactive table below summarizes the expected relative aromaticity based on these indices for a series of related compounds.

| Compound | HOMA (Predicted Trend) | NICS(1)zz (Predicted Trend) | PDI (Predicted Trend) |

|---|---|---|---|

| Benzene | Highest (Approaching 1) | Most Negative | Highest |

| 2,3-Lutidine (B1584814) | High | Very Negative | High |

| Pyridine | Medium | Negative | Medium |

| Pyridine-3-sulfonyl chloride | Lower | Less Negative | Lower |

| This compound | Medium-Low | Moderately Negative | Medium-Low |

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-Stacking in Crystal Packing)

The solid-state structure of this compound would be governed by a variety of intermolecular interactions. While a crystal structure for this specific compound is not publicly available, analysis of closely related structures, such as 2,3-lutidine (2,3-dimethylpyridine), provides insight into the likely packing motifs. researchgate.net

Hydrogen Bonding: The this compound molecule lacks classical hydrogen bond donors (like N-H or O-H). However, it can act as a hydrogen bond acceptor. The nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl chloride group are potential acceptor sites for weak C-H···N and C-H···O hydrogen bonds with neighboring molecules. In the crystal structure of 2,3-lutidine, molecules are linked into polar chains via C—H⋯N interactions. researchgate.net A similar interaction pattern is plausible for this compound.

The table below summarizes the potential intermolecular interactions and their geometric parameters, extrapolated from studies of analogous compounds.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Weak Hydrogen Bond | C-H (ring/methyl) | N (pyridine) | ~2.5 - 3.0 (H···N) | Directional, contributes to packing |

| Weak Hydrogen Bond | C-H (ring/methyl) | O (sulfonyl) | ~2.4 - 2.9 (H···O) | Contributes to lattice energy |

| π-π Stacking | Pyridine Ring Centroid | Pyridine Ring Centroid | ~3.5 - 3.9 | Major contribution to crystal stability |

| Halogen Bonding | C-H or other weak donor | Cl (sulfonyl) | ~2.8 - 3.5 (H···Cl) | Possible minor contribution |

Advanced Analytical Methodologies for the Characterization and Quantification of 5,6 Dimethylpyridine 3 Sulfonyl Chloride and Its Derivatives

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for separating 5,6-Dimethylpyridine-3-sulfonyl chloride from reaction byproducts, starting materials, and degradation products. The choice of technique is often dictated by the analyte's volatility, thermal stability, and the complexity of the sample matrix.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For the analysis of this compound, its applicability is contingent on the compound's thermal stability. Sulfonyl chlorides can be prone to degradation at the high temperatures typically used in GC injectors and columns core.ac.uk. This thermal instability can lead to the formation of artifacts, complicating purity assessment.

To mitigate thermal degradation, several strategies can be employed:

Optimization of GC conditions : Using a lower injector temperature and a temperature ramp program that minimizes thermal stress on the analyte.

Derivatization : Converting the sulfonyl chloride into a more thermally stable derivative, such as a sulfonamide, prior to analysis. This approach allows for more accurate and reproducible quantification core.ac.uk.

When coupled with a Mass Spectrometry (MS) detector, GC-MS becomes a formidable tool for both separation and identification. It allows for the positive identification of the parent compound and any co-eluting impurities or degradation products by comparing their mass spectra with established spectral libraries (e.g., NIST) mdpi.com. This is particularly useful for detecting and identifying byproducts from the synthesis process, such as incompletely reacted starting materials or isomers.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Rtx-624 (60 m x 0.32 mm, 1.8 µm) or similar mid-polarity column | Provides good separation for a range of compounds. shimadzu.com |

| Carrier Gas | Helium at a constant flow or linear velocity (e.g., 36 cm/sec) | Inert gas to carry the sample through the column. shimadzu.com |

| Injector Temperature | 200-250 °C (Optimization required to minimize degradation) | Ensures rapid vaporization of the sample. |

| Oven Program | Initial temp 40-60 °C, ramp at 8-10 °C/min to 220-250 °C | Separates compounds based on their boiling points and column interactions. shimadzu.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible mass spectra for library matching. shimadzu.com |

| Mass Analyzer | Quadrupole or Triple Quadrupole (TQ) | Filters ions by mass-to-charge ratio. TQ allows for sensitive MRM scans. shimadzu.com |

| Detector | Electron Multiplier | Detects and amplifies the ion signal. |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sulfonyl chlorides, largely because it is performed at or near ambient temperature, thus avoiding the issue of thermal degradation patsnap.com. It is widely used for purity determination and quantification. A typical HPLC method for a compound like this compound would involve a reversed-phase column.

Key components of an HPLC method include:

Stationary Phase : A C18 column is commonly used, offering good retention and separation for moderately polar organic molecules.

Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. The gradient or isocratic elution is optimized to achieve good resolution between the main peak and impurities patsnap.com.

Detector : A photodiode array (PDA) or UV detector is commonly used, set to a wavelength where the pyridine ring exhibits strong absorbance.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UPLC systems operate at higher pressures to deliver faster analysis times, superior resolution, and increased sensitivity dshs-koeln.desemanticscholar.org. This allows for better separation of closely related impurities and a higher sample throughput, which is advantageous in quality control and process monitoring environments dshs-koeln.de.

| Parameter | HPLC Condition | UPLC Condition |

|---|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm particle size patsnap.com | BEH C18, 2.1 x 50 mm, 1.7 µm particle size semanticscholar.org |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water semanticscholar.org |

| Mobile Phase B | Acetonitrile patsnap.com | Acetonitrile semanticscholar.org |

| Flow Rate | 1.0 mL/min patsnap.com | 0.2-0.4 mL/min semanticscholar.org |

| Detection | UV/PDA at ~260 nm | UV/PDA at ~260 nm |

| Injection Volume | 10-20 µL | 1-5 µL nih.gov |

| Run Time | 15-30 min | 2-5 min dshs-koeln.de |

Coupling liquid chromatography with mass spectrometry (LC-MS) provides an additional dimension of data, combining separation with mass-based detection for unequivocal peak identification. For this compound, LC-MS is invaluable for confirming the identity of the main peak and for characterizing unknown impurities researchgate.net.

LC-MS/MS, or tandem mass spectrometry, offers enhanced selectivity and sensitivity. This technique is particularly useful for quantifying the analyte in complex matrices nih.gov. In MS/MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and fragmented, and a specific product ion is monitored. This multiple reaction monitoring (MRM) mode significantly reduces background noise and improves detection limits nih.gov. The utility of this approach for pyridine sulfonyl compounds has been demonstrated where pyridine-3-sulfonyl chloride was used as a derivatizing agent to enhance ionization and generate specific, analyte-related fragment ions in MS/MS analysis nih.gov.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with sub-ppm mass accuracy longdom.org. This precision allows for the determination of the elemental formula of a compound, which is a powerful tool for confirming the identity of this compound and for elucidating the structures of unknown synthesis byproducts or degradation products measurlabs.comresearchgate.net. When coupled with LC, LC-HRMS can detect and identify co-eluting impurities at very low levels, making it a critical tool in pharmaceutical development and quality control nih.gov.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes polar molecules like pyridine derivatives. nih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.gov |

| Precursor Ion (Q1) | [M+H]⁺ | Selects the protonated molecular ion of the target analyte. |

| Collision Gas | Argon or Nitrogen | Induces fragmentation of the precursor ion in the collision cell (Q2). |

| Product Ion (Q3) | Specific, stable fragment ion(s) | Monitors a characteristic fragment for specific detection. nih.gov |

| Mass Resolution (HRMS) | >10,000 FWHM (e.g., Orbitrap, TOF) | Enables accurate mass measurement for formula determination. longdom.orgnih.gov |

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the unambiguous structural elucidation of this compound, providing detailed information about its molecular framework and the functional groups it contains.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise structure of organic molecules in solution.

¹H-NMR : The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, their proximity to one another, and their relative numbers. For this compound, the ¹H-NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine ring and two singlets for the non-equivalent methyl groups. The chemical shifts and coupling patterns are definitive for the substitution pattern.

¹³C-NMR : The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, seven signals are expected in the broadband-decoupled spectrum, corresponding to the five carbons of the pyridine ring and the two methyl carbons.

2D-NMR : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to confirm the structural assignment. A COSY spectrum would show the correlation between coupled protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the C-H framework of the molecule.

| Atom | Predicted ¹H Shift (Multiplicity, Integration) | Predicted ¹³C Shift |

|---|---|---|

| H-2 | ~8.9 (d) | ~150 |

| H-4 | ~8.2 (d) | ~145 |

| C-2 | - | ~150 |

| C-3 | - | ~135 |

| C-4 | - | ~145 |

| C-5 | - | ~130 |

| C-6 | - | ~158 |

| 5-CH₃ | ~2.5 (s, 3H) | ~18 |

| 6-CH₃ | ~2.7 (s, 3H) | ~24 |

Note: Predicted values are estimates based on related structures like 3,5-dimethylpyridine (B147111) spectrabase.com and pyridine-3-sulfonyl chloride chemicalbook.com and may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key structural features. The most prominent bands are those from the sulfonyl chloride group, which are typically strong and easily identifiable.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| S=O (Sulfonyl chloride) | Asymmetric Stretch | 1370-1390 | Strong |

| S=O (Sulfonyl chloride) | Symmetric Stretch | 1170-1190 | Strong |

| Aromatic C=C, C=N | Ring Stretching | 1400-1600 | Medium-Weak |

| Aromatic C-H | Stretching | 3000-3100 | Medium-Weak |

| Alkyl C-H (Methyl) | Stretching | 2850-3000 | Medium |

| S-Cl | Stretching | ~600 | Medium |

Advanced Sample Preparation Strategies for Complex Matrix Analysis

The analysis of this compound in complex matrices, such as biological fluids, environmental samples, or reaction mixtures, presents a significant challenge due to the presence of interfering substances. These interferences can lead to a phenomenon known as the matrix effect in techniques like liquid chromatography-mass spectrometry (LC-MS), where co-eluting compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. core.ac.uknebiolab.com Therefore, effective sample preparation is a critical step to isolate the analyte of interest and remove matrix components.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration, offering advantages over traditional liquid-liquid extraction (LLE) such as higher recoveries, improved selectivity, and reduced solvent consumption. chromatographyonline.comnih.gov The choice of SPE sorbent is crucial and depends on the physicochemical properties of the analyte and the matrix. For a moderately polar compound like this compound, a variety of SPE phases could be employed.

Normal-Phase SPE: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. This would be suitable for extracting the analyte from a non-polar solvent.

Reversed-Phase SPE: Employs a non-polar stationary phase (e.g., C18-bonded silica) with a polar mobile phase. This is the most common mode and would be effective for extracting the analyte from aqueous matrices. mdpi.com

Ion-Exchange SPE: Can be used to exploit the basicity of the pyridine ring. A cation-exchange sorbent could retain the protonated form of this compound, allowing for the removal of neutral and acidic interferences.

The general procedure for SPE involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte. The selection of solvents for each step is optimized to achieve the best separation.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a fundamental separation technique based on the differential partitioning of a compound between two immiscible liquid phases. libretexts.org For the extraction of this compound from an aqueous matrix, a water-immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) would be appropriate. The efficiency of the extraction can be enhanced by adjusting the pH of the aqueous phase to suppress the ionization of the analyte. Given the basic pyridine nitrogen, maintaining a neutral to slightly basic pH would ensure the compound remains in its unprotonated, more organosoluble form.

To improve the efficiency of LLE for more complex extractions, continuous liquid-liquid extractors can be utilized, which allow for the recycling of the extraction solvent over an extended period. libretexts.org

Strategies to Mitigate Matrix Effects in LC-MS/MS

The primary goal of these sample preparation techniques when coupled with LC-MS/MS is the reduction of matrix effects. nebiolab.comnih.gov The choice between SPE and LLE often depends on the specific matrix and the required level of clean-up. While protein precipitation is a simpler technique, it is often less effective at removing matrix components compared to SPE and LLE. core.ac.ukmdpi.com For highly complex matrices like plasma, a more rigorous clean-up method such as SPE is often necessary to achieve reliable quantitative results. mdpi.comresearchgate.net

Below is an interactive data table summarizing sample preparation strategies applicable to aromatic sulfonyl chlorides in complex matrices.

| Technique | Principle | Typical Sorbent/Solvent | Advantages | Disadvantages | Applicability to Complex Matrices |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample | Reversed-Phase (C18), Ion-Exchange (SCX) | High recovery, high selectivity, easily automated | Can be more costly and time-consuming to develop methods | Excellent for biological fluids (plasma, urine) and environmental water samples |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases | Dichloromethane, Ethyl Acetate | Simple, inexpensive, effective for a wide range of compounds | Can be labor-intensive, may form emulsions, uses larger solvent volumes | Good for initial clean-up of various aqueous and organic samples |

| Protein Precipitation (PPT) | Precipitation of proteins from biological samples using an organic solvent | Acetonitrile, Methanol | Fast, simple, inexpensive | Non-selective, often results in significant matrix effects | Generally used for initial clean-up of plasma or serum, often requires further purification |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. carleton.edumdpi.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for confirming the molecular structure and understanding the packing of molecules in the solid state.

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of its chemical structure. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. carleton.edu The positions and intensities of the diffracted beams are used to calculate an electron density map of the crystal, from which the atomic positions can be determined.

Structural Insights from Analogous Compounds

While the specific crystal structure of this compound is not publicly available, analysis of related aromatic sulfonyl chlorides provides insight into the expected structural features. nih.gov In such structures, the sulfur atom typically exhibits a tetrahedral geometry. Studies on similar compounds have revealed the nature of noncovalent interactions, such as hydrogen bonds and π-stacking, which govern the crystal packing. nih.gov For instance, the sulfonyl oxygen atoms are known to act as hydrogen bond acceptors.

The data obtained from X-ray crystallography are crucial for understanding the physical properties of the compound, such as melting point and solubility, and can inform the design of related molecules with desired solid-state properties.

Below is an interactive data table presenting typical crystallographic parameters for an analogous aromatic sulfonyl chloride, providing an example of the data obtained from such an analysis.

| Parameter | Description | Example Value for an Aromatic Sulfonyl Chloride Derivative |

| Crystal System | The symmetry of the unit cell | Orthorhombic |

| Space Group | The symmetry of the crystal lattice | Pca2₁ |

| a (Å) | Unit cell dimension | 7.5 |

| b (Å) | Unit cell dimension | 10.2 |

| c (Å) | Unit cell dimension | 18.9 |

| α (°) | Unit cell angle | 90 |

| β (°) | Unit cell angle | 90 |

| γ (°) | Unit cell angle | 90 |

| Volume (ų) | The volume of the unit cell | 1445 |

| Z | The number of molecules in the unit cell | 4 |

| S-O Bond Length (Å) | The distance between sulfur and oxygen atoms | ~1.42 |

| S-C Bond Length (Å) | The distance between sulfur and carbon atoms of the pyridine ring | ~1.76 |

| S-Cl Bond Length (Å) | The distance between sulfur and chlorine atoms | ~2.05 |

Note: The example values are derived from published data for a representative aromatic sulfonyl chloride and are for illustrative purposes only. nih.govwikipedia.org

Emerging Research Directions and Future Perspectives

Development of Highly Selective and Stereoselective Transformations

Future research is anticipated to focus on developing novel synthetic methodologies that allow for the precise and controlled reaction of 5,6-Dimethylpyridine-3-sulfonyl chloride. The pyridine (B92270) nitrogen and the sulfonyl chloride group offer distinct sites for reactivity. A key challenge and area of opportunity lies in achieving high levels of selectivity.

Regioselectivity: The development of catalytic systems that can differentiate between the various positions on the pyridine ring for C-H functionalization would be a significant advancement. rsc.org While methods for direct and selective functionalization of pyridines are still developing due to their electron-poor nature, new photochemical and organocatalytic strategies are showing promise for achieving positional selectivity that diverges from classical methods. nih.govrecercat.catresearchgate.net

Stereoselectivity: For reactions that introduce new chiral centers, the development of stereoselective transformations will be crucial. This could involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the products, which is particularly important for applications in medicinal chemistry.

Table 1: Potential Selective Transformations for Investigation

| Transformation Type | Potential Reagents/Catalysts | Desired Outcome |

| C-H Functionalization | Photoredox Catalysts, Transition Metals | Introduction of new functional groups at specific positions on the pyridine ring. |

| Asymmetric Sulfonylation | Chiral Amines, Chiral Phase-Transfer Catalysts | Enantioselective formation of sulfonamides or sulfonate esters. |

| Cross-Coupling Reactions | Palladium or Nickel Catalysts | Formation of new carbon-carbon or carbon-heteroatom bonds at the pyridine ring. |

Investigation of Biocatalytic Approaches for Synthesis and Functionalization

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis. The application of enzymes for the synthesis and modification of this compound represents a promising, yet largely unexplored, research avenue.

Enzymatic Synthesis: Research could focus on identifying or engineering enzymes capable of constructing the substituted pyridine core from bio-based starting materials. ukri.org This aligns with the broader goal of developing more sustainable routes to valuable chemical intermediates. ukri.org

Enzymatic Functionalization: Enzymes such as hydrolases, oxidoreductases, and transferases could be investigated for their ability to selectively modify the compound. For instance, specific enzymes might catalyze the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid under mild conditions or perform selective hydroxylations on the methyl groups.

Integration of Machine Learning and AI in Reaction Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemical reactions are designed and optimized. engineering.org.cnnih.gov These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes.

Retrosynthesis Prediction: AI-driven tools can be employed to design efficient synthetic pathways to this compound and its derivatives. arxiv.orgresearchgate.net By learning from existing chemical knowledge, these models can propose disconnections and identify commercially available starting materials, potentially uncovering more efficient or novel routes. engineering.org.cn

Reaction Optimization: Machine learning algorithms could be used to predict the success and yield of reactions involving this compound. By training models on experimental data, researchers can identify the optimal reaction parameters (e.g., catalyst, solvent, temperature) without the need for extensive trial-and-error experimentation. acs.org

Exploration of this compound as a Building Block in Advanced Materials Science

The rigid, aromatic structure of the pyridine ring combined with the versatile reactivity of the sulfonyl chloride group makes this compound an attractive building block for advanced materials. A key area of exploration is in the field of supramolecular chemistry.

Supramolecular Assemblies: Pyridine derivatives are well-known for their ability to form ordered, non-covalent structures through interactions like hydrogen bonding, halogen bonding, and metal coordination. acs.orgmdpi.com The sulfonyl group, once converted to a sulfonamide or sulfonate ester, can act as a powerful hydrogen bond donor or acceptor. Researchers could explore how this compound derivatives self-assemble into complex architectures such as macrocycles, catenanes, or cages. rsc.orgoup.com These assemblies have potential applications in areas like molecular sensing, catalysis, and drug delivery. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6-Dimethylpyridine-3-sulfonyl chloride, and what critical parameters must be controlled during synthesis?

- Methodological Answer : The compound is typically synthesized via sulfonation of 3,5-dimethylpyridine using chlorosulfonic acid, followed by treatment with thionyl chloride (SOCl₂) to form the sulfonyl chloride moiety . Key parameters include:

- Temperature control (0–5°C during sulfonation to avoid over-sulfonation).

- Anhydrous conditions (moisture leads to hydrolysis of the sulfonyl chloride group) .

- Stoichiometric ratios (excess SOCl₂ ensures complete conversion of sulfonic acid intermediates).

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) or in-situ IR spectroscopy for SO₂Cl peak formation (~1370 cm⁻¹).

Q. How can this compound be distinguished from structural analogs like pyridine-2-sulfonyl chloride using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : The methyl groups at positions 5 and 6 produce distinct singlets (δ ~2.5 ppm), absent in unsubstituted analogs. Coupling patterns in pyridine protons (e.g., deshielded H-4 due to sulfonyl group electron-withdrawing effects) further differentiate isomers .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 219.6) and fragmentation patterns (loss of SO₂Cl group) confirm the structure .

- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for distinguishing regiochemistry .

Advanced Research Questions

Q. How do the methyl groups at positions 5 and 6 influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The methyl groups hinder nucleophilic attack at the pyridine ring but enhance sulfonyl chloride reactivity by destabilizing the transition state.

- Electronic Effects : Electron-donating methyl groups reduce pyridine ring electrophilicity, directing reactivity toward the sulfonyl chloride group.

- Experimental Design : Compare reaction rates with unsubstituted analogs (e.g., pyridine-3-sulfonyl chloride) under identical conditions (solvent, temperature) using kinetic studies .

Q. Recent studies report contradictory stability data for this compound under ambient storage. What variables might explain these discrepancies?

- Methodological Answer :

- Moisture Exposure : Hydrolysis to sulfonic acid occurs rapidly in humid environments. Use Karl Fischer titration to quantify residual water in solvents .

- Temperature : Accelerated degradation at >25°C can be monitored via differential scanning calorimetry (DSC).

- Impurity Profiling : Trace metals (e.g., Fe³⁺) catalyze decomposition. Inductively coupled plasma mass spectrometry (ICP-MS) identifies contaminants .

- Resolution : Store under inert atmosphere (N₂/Ar) at –20°C with molecular sieves.

Q. What role does this compound play in transition metal-catalyzed cross-coupling reactions, and how do its substituents affect catalytic efficiency?

- Methodological Answer :

- As a Sulfonating Agent : Activates aryl/heteroaryl substrates via sulfonation, enabling Suzuki-Miyaura couplings.

- Substituent Effects : Methyl groups improve solubility in non-polar solvents (e.g., toluene), enhancing reaction homogeneity.

- Catalytic Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) to balance reactivity and byproduct formation .

Q. How can degradation pathways (e.g., hydrolysis or thermal decomposition) of this compound be systematically analyzed?

- Methodological Answer :

- Hydrolysis Studies : Conduct pH-dependent kinetics in buffered solutions (pH 2–12) with HPLC monitoring.

- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (~150°C) and residual mass .

- Computational Modeling : Use DFT calculations to predict activation energies for degradation pathways .

Data Contradiction Analysis

Q. Under certain conditions, this compound exhibits unexpected stability. How can researchers design experiments to resolve these anomalies?

- Methodological Answer :

- Controlled Replicates : Repeat experiments with rigorously purified reagents and standardized protocols.

- In-situ Monitoring : Employ Raman spectroscopy to track real-time structural changes during reactions.

- Cross-Validation : Compare results with structurally similar compounds (e.g., 4-methylpyridine-3-sulfonyl chloride) to isolate substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.